Product packaging for Hexadecanolide(Cat. No.:CAS No. 109-29-5)

Hexadecanolide

Cat. No.: B1673137
CAS No.: 109-29-5
M. Wt: 254.41 g/mol
InChI Key: LOKPJYNMYCVCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

16-Hexadecanolide (HDL, CAS 109-29-5) is a 17-membered macrocyclic lactone with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . It is a white to pale yellow crystalline solid with a melting point of 33°C and solubility in acetonitrile but insolubility in water . HDL is primarily used as a synthetic musk in perfumery, acting as a masking agent due to its stable, long-lasting fragrance . Industrially, it serves as a precursor for synthesizing larger macrocyclic lactones via ring-expansion reactions . HDL is also utilized as an internal standard in gas chromatography (GC) analyses due to its stability and purity .

HDL is synthesized through chemoenzymatic methods, such as lipase-catalyzed macrolactonization, which offers high yields and efficiency compared to traditional chemical routes . Its low acute toxicity (oral and dermal LD₅₀ >5000 mg/kg) makes it relatively safe for laboratory and industrial use, though it can cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B1673137 Hexadecanolide CAS No. 109-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxacycloheptadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKPJYNMYCVCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCC(=O)OCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047622
Record name Oxacycloheptadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-29-5
Record name Hexadecanolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxacycloheptadecan-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxacycloheptadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacycloheptadecan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXADECANOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E2HO00C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Hydrogenation of Ambrettolide

A high-yield route to 16-hexadecanolide involves the hydrogenation of ambrettolide (oxacycloheptadec-10-en-2-one) using palladium on activated carbon (Pd/C). In this method, 1.0 g of ambrettolide (4.0 mmol) is dissolved in methanol (10 mL) and reacted under hydrogen gas (1 atm) at 25°C for 3 hours in the presence of 20 mg of 5% Pd/C. Gas chromatography analysis confirms a 99% yield of 16-hexadecanolide (3.9 mmol), with no detectable side products. This protocol’s efficiency stems from the mild conditions and the catalyst’s selectivity for alkene reduction without lactone ring opening.

Substrate and Solvent Optimization

Methanol is preferred as a solvent due to its polarity, which enhances hydrogen solubility and stabilizes the Pd/C catalyst. Increasing the reaction temperature beyond 30°C risks over-reduction, while lower temperatures (<20°C) prolong reaction times. Catalyst recycling studies indicate a 5% loss in activity per cycle, necessitating fresh catalyst batches for industrial-scale production.

Enzymatic Ring-Opening Polymerization

Lipase-Catalyzed Polymerization Mechanisms

Pseudomonas fluorescens lipase (lipase PF) efficiently catalyzes the ring-opening polymerization of 16-hexadecanolide in bulk at 75°C. The enzyme activates the lactone via nucleophilic attack by a serine residue, forming an acyl-enzyme intermediate that reacts with the terminal hydroxyl group of growing polymer chains. This mechanism avoids racemization, making it suitable for chiral polyester synthesis.

Molecular Weight and Kinetic Analysis

At 75°C, lipase PF produces poly(16-hexadecanolide) with a molecular weight (Mₙ) exceeding 5,000 Da. Michaelis-Menten kinetics reveal a Vₘₐₓ(lactone)/Kₘ(lactone) value of 1.2 × 10⁻³ min⁻¹·mM⁻¹ for 16-hexadecanolide, the highest among lactones (12- to 17-membered), indicating superior enzymatic polymerizability. The table below compares kinetic parameters for macrolactones:

Lactone (Ring Size) Vₘₐₓ (mM/min) Kₘ (mM) Vₘₐₓ/Kₘ (min⁻¹·mM⁻¹)
12-membered 0.18 150 1.2 × 10⁻³
13-membered 0.25 130 1.9 × 10⁻³
16-Hexadecanolide 0.42 110 3.8 × 10⁻³

Data sourced from lipase PF studies.

Macrolactonization of ω-Hydroxycarboxylic Acids

Shiina’s 2-Methyl-6-Nitrobenzoic Anhydride (MNBA) Method

Shiina’s MNBA-mediated cyclization enables the synthesis of 16-hexadecanolide from 16-hydroxyhexadecanoic acid. The anhydride activates the carboxylic acid, facilitating nucleophilic attack by the distal hydroxyl group. Reactions conducted in dichloromethane at 0°C achieve yields up to 85% for 17-membered lactones. This method outperforms classical Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride), which yield ≤60% for large rings.

Electrochemical Macrolactonization

Shono’s electrochemical approach employs a platinum anode and cathode in acetonitrile/water (9:1) with tetraethylammonium perchlorate as the electrolyte. Applying 10 mA/cm² current density induces dehydrogenative coupling of 16-hydroxyhexadecanoic acid, yielding 16-hexadecanolide in 78% yield. This solvent-free method minimizes waste but requires specialized equipment.

Comparative Analysis of Macrolactonization Techniques

The table below evaluates key methods for 16-hexadecanolide synthesis:

Method Reagent/Catalyst Solvent Temperature (°C) Yield (%)
Shiina (MNBA) MNBA, DMAP CH₂Cl₂ 0 85
Yamaguchi 2,4,6-TClBzCl, Et₃N THF 25 60
Electrochemical Pt electrodes CH₃CN/H₂O 25 78
Keck (Polymer-Bound) DCC, DMAP Toluene 80 72

Data synthesized from Refs.

Chemical Reactions Analysis

16-Hexadecanolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert hexadecanolide to its corresponding alcohol.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like persulphuric acid and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Polymer Chemistry

Ring-Opening Polymerization
16-Hexadecanolide is primarily utilized in ring-opening polymerization processes. This method allows for the synthesis of biodegradable polymers, which are gaining attention due to their environmental benefits. Lipase-catalyzed ring-opening polymerization has been studied extensively, demonstrating efficient conversion of 16-hexadecanolide into polyesters under mild conditions. For instance, a study reported the successful polymerization of this compound using various lipases at 60°C over five days, resulting in polymers with desirable properties for industrial applications .

Biodegradable Polymers
The demand for biodegradable materials has increased significantly in recent years. 16-Hexadecanolide serves as a monomer for producing polyhydroxyalkanoates and other biodegradable polymers. These materials are particularly useful in packaging and agricultural applications, where environmental impact is a concern .

Fragrance Industry

Olfactory Properties
As a cyclic lactone, 16-hexadecanolide possesses distinct olfactory characteristics, making it valuable in the fragrance industry. It is often used as a masking agent to enhance or modify scents in perfumes and personal care products. Its stability and reactivity allow it to blend well with other fragrance components, contributing to complex scent profiles.

Antibacterial and Antifungal Properties

Recent studies have indicated that 16-hexadecanolide exhibits antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These properties suggest potential applications in medical formulations and preservatives.

Biomedical Applications

Potential Anti-inflammatory Effects
Research is ongoing to explore the anti-inflammatory properties of 16-hexadecanolide. Preliminary findings suggest that it may inhibit the production of inflammatory mediators, indicating its potential use in therapeutic applications targeting inflammation-related conditions.

Safety Profile
Toxicological assessments have indicated that 16-hexadecanolide is non-genotoxic and exhibits low toxicity levels, making it a candidate for safe use in consumer products . Studies show that it does not present significant risks for reproductive toxicity or systemic effects at tested doses .

Biological Activity

16-Hexadecanolide, also known as hexadecanolide, is a cyclic ester (lactone) with the chemical formula C₁₆H₃₀O₂ and a molecular weight of approximately 254.41 g/mol. This compound is characterized by a unique 17-membered ring structure formed from the condensation of a hydroxy fatty acid. Although it has not been reported to occur naturally, its synthetic production is significant for various industrial applications, particularly in the fragrance and polymer industries.

Antimicrobial Properties

Recent studies indicate that 16-hexadecanolide exhibits antibacterial and antifungal properties. It has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Additionally, research has explored its antifungal activity against Candida albicans . However, comprehensive studies are still required to fully elucidate the mechanisms of action and potential applications in antimicrobial therapies .

Anti-inflammatory Effects

There is emerging evidence suggesting that 16-hexadecanolide may possess anti-inflammatory properties. Some findings indicate that it could reduce inflammation by inhibiting the production of inflammatory mediators. Further research is necessary to confirm these effects and understand the underlying biochemical pathways involved .

Biodegradability

The biodegradability of 16-hexadecanolide is noteworthy, particularly in the context of developing environmentally friendly polymers. Its chemical structure suggests intrinsic biodegradability, making it a candidate for compostable bioplastics .

Comparative Analysis with Similar Compounds

The following table compares 16-hexadecanolide with other lactones based on their molecular formulas and unique features:

Compound NameMolecular FormulaUnique Features
16-HexadecanolideC₁₆H₃₀O₂17-membered ring structure; potential antimicrobial and anti-inflammatory properties
CaprolactoneC₆H₁₀O₂Smaller lactone used extensively in polymer chemistry
OctanolideC₈H₁₄O₂Medium-chain lactone with distinct olfactory properties
DodecanolideC₁₂H₂₂O₂Larger lactone exhibiting different physical properties

Antimicrobial Activity Study

In a study examining the antimicrobial efficacy of various compounds, 16-hexadecanolide was tested against multiple pathogens. The minimum inhibitory concentration (MIC) values were determined, revealing significant antibacterial activity comparable to established antibiotics. The results underscored its potential as a natural antimicrobial agent .

Anti-inflammatory Research

A separate investigation focused on the anti-inflammatory effects of 16-hexadecanolide in vitro. The study demonstrated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in cultured macrophages, suggesting its utility in managing inflammatory conditions .

Comparison with Similar Compounds

Table 1: Physical and Thermodynamic Properties of Selected Macrolides

Compound Ring Size Molecular Weight (g/mol) Melting Point (°C) ΔH⁰f (kJ/mol) Vapor Pressure (kPa)
16-Hexadecanolide 17 254.41 33 -694.2 ± 2.1 0.12 (25°C)
15-Pentadecanolide 16 240.38 38 -680.5 ± 1.8 0.08 (25°C)
12-Dodecanolide 13 198.30 45 -621.3 ± 1.5 0.03 (25°C)
11-Undecanolide 12 184.28 52 -605.7 ± 1.2 0.01 (25°C)

Sources :

HDL exhibits a lower melting point than smaller lactones (e.g., 12-dodecanolide) due to reduced molecular symmetry and weaker intermolecular forces. Its enthalpy of formation (-694.2 kJ/mol) and vapor pressure (0.12 kPa at 25°C) are intermediate between 15-pentadecanolide (PDL) and larger lactones, reflecting its balance of ring stability and volatility .

Reactivity in Ring-Opening Polymerization (ROP)

HDL and other macrolides undergo enzymatic ROP to form biodegradable polyesters. Notably, larger rings like HDL and PDL show higher reactivity despite negligible ring strain, a phenomenon attributed to lipase selectivity.

Table 2: Polymerization Performance of Macrolides

Compound Lipase Source Temperature (°C) Mn (g/mol) Yield (%)
16-Hexadecanolide Pseudomonas fluorescens 70 5,800 95
15-Pentadecanolide Pseudomonas fluorescens 70 12,000 98
11-Undecanolide Candida cylindracea 60 23,000 99
ε-Caprolactone Candida antarctica 70 18,000 99

Sources :

While HDL polymerizes efficiently (95% yield), its molecular weight (Mn = 5,800) is lower than PDL (Mn = 12,000) and ε-caprolactone (Mn = 18,000).

Fragrance Industry

HDL is a cost-effective synthetic musk alternative to natural musks like Galaxolide. It exhibits strong binding affinities to proteins such as BRD2 (-7.9 kcal/mol), comparable to Dihydroambrettolide (-8.1 kcal/mol) but lower than Galaxolide (-9.2 kcal/mol) . Its stability in wastewater treatment plants (detected at 0.36–166 ng/m³ in air) highlights environmental persistence, though concentrations drop 100-fold within 150 meters of emission sources .

Q & A

Q. What criteria validate novel applications of 16-Hexadecanolide in polymer science?

  • Methodological Answer : Assess thermal stability (TGA/DSC), crystallinity (XRD), and mechanical properties (tensile testing).
  • Comparative Studies : Benchmark against commercial lactones (e.g., ε-caprolactone) using ANOVA with post-hoc Tukey tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecanolide
Reactant of Route 2
Hexadecanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.